3-Methyl-N-(3-sulfopropyl)-L-valine
Description
3-Methyl-N-(3-sulfopropyl)-L-valine is a modified amino acid derivative where a sulfopropyl (-CH2CH2CH2SO3H) group is attached to the nitrogen atom of L-valine. This structural modification introduces a strongly hydrophilic sulfonate moiety, which likely enhances aqueous solubility and ionic character compared to unmodified valine. Such derivatives are often designed for pharmaceutical or biochemical applications, where solubility and stability under physiological conditions are critical.
Properties
CAS No. |
819864-25-0 |
|---|---|
Molecular Formula |
C9H19NO5S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
(2S)-3,3-dimethyl-2-(3-sulfopropylamino)butanoic acid |
InChI |
InChI=1S/C9H19NO5S/c1-9(2,3)7(8(11)12)10-5-4-6-16(13,14)15/h7,10H,4-6H2,1-3H3,(H,11,12)(H,13,14,15)/t7-/m1/s1 |
InChI Key |
AQVZYWLVFCWBGO-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NCCCS(=O)(=O)O |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(3-sulfopropyl)-L-valine typically involves the following steps:
Starting Materials: The synthesis begins with L-valine, which is commercially available.
Methylation: The methylation of L-valine is achieved using methyl iodide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-N-(3-sulfopropyl)-L-valine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(3-sulfopropyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfopropyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
3-Methyl-N-(3-sulfopropyl)-L-valine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(3-sulfopropyl)-L-valine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. The sulfopropyl group can enhance the compound’s binding affinity to certain proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Methyl-N-(3-sulfopropyl)-L-valine with structurally related L-valine derivatives, focusing on substituent effects, molecular properties, and applications:
Table 1: Comparison of N-Substituted L-Valine Derivatives
Key Comparisons
Solubility and Hydrophilicity
- The sulfopropyl group in 3-Methyl-N-(3-sulfopropyl)-L-valine is expected to confer high aqueous solubility due to the ionic sulfonate (-SO3H) group, similar to sulfonated drug derivatives .
- In contrast, L-valine alkyl esters (e.g., ethyl, propyl) enhance lipophilicity, making them suitable for improving skin permeation of hydrophobic drugs like ibuprofen .
- N-(Trifluoroacetyl)-L-valine and N-(3-oxo-3-phenylpropyl)-L-valine are more lipophilic, favoring applications in organic synthesis or as intermediates for APIs .
Synthetic Methods Sulfopropyl derivatives may require sulfonation or alkylation steps, analogous to the synthesis of L-valine alkyl esters (e.g., via silane-mediated esterification) . Reductive amination or acylation methods, as seen in the synthesis of N-(3-amino-3-oxopropyl)-L-valine and N-(trifluoroacetyl)-L-valine, could be adapted for introducing sulfopropyl groups .
Biological and Industrial Applications
- 3-Methyl-N-(3-sulfopropyl)-L-valine may act as a hydrophilic carrier in drug formulations, akin to sulfonated cyclodextrins.
- L-valine alkyl esters demonstrate practical utility in enhancing drug solubility and bioavailability, as evidenced by ibuprofen conjugates .
- N-(Trifluoroacetyl)-L-valine is a stable intermediate in API production, reflecting the pharmaceutical industry’s preference for fluorinated compounds .
Analytical Characterization Techniques like NMR and mass spectrometry (e.g., ESI-MS) are critical for verifying the structure of N-substituted valines, as shown for N-(3-Indolylacetyl)-L-valine and N-(3-amino-3-oxopropyl)-L-valine .
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